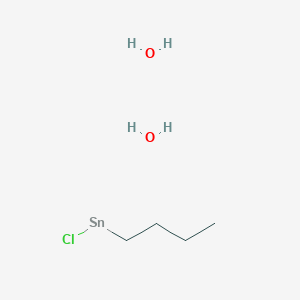

Butyl(chloro)tin dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H13ClO2Sn |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

butyl(chloro)tin;dihydrate |

InChI |

InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1 |

InChI Key |

YWFUVTMPYOLBDB-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn]Cl.O.O |

Origin of Product |

United States |

Foundational & Exploratory

Butyl(chloro)tin dihydrate CAS number 13355-96-9

An In-depth Technical Guide to Butyl(chloro)tin dihydrate (CAS Number 13355-96-9)

For Researchers, Scientists, and Drug Development Professionals

This compound, with the CAS number 13355-96-9, is an organotin compound with established applications in industrial catalysis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methodologies. While direct research on the biological activities of this compound is limited, this document explores its potential role in drug development by examining the well-documented effects of related organotin compounds. This includes a discussion of their potential as anticancer agents, their immunotoxicity, and their influence on key signaling pathways such as NF-κB and caspase-mediated apoptosis. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this class of compounds.

Chemical and Physical Properties

This compound, also known as Butylchlorodihydroxytin or Butyltin chloride dihydroxide, is a white solid organotin compound.[1][2][3] It is primarily used as a catalyst in various chemical reactions, including esterification, polycondensation, and transesterification.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13355-96-9 | [1] |

| Molecular Formula | C4H13ClO2Sn | [5] |

| Molecular Weight | 247.31 g/mol | [5] |

| Appearance | White powder/solid | [3][4] |

| Melting Point | 150 °C (decomposes) | [1][2][3] |

| Boiling Point | 243.2 °C (Predicted) | [4] |

| Density | 1.26 g/cm³ | [4] |

| Water Solubility | 1.03 mg/L at 20 °C | [4] |

| Storage Temperature | Below +30°C | [1][2][3] |

Synthesis and Characterization

Synthesis

The primary industrial synthesis of this compound involves the controlled alkaline hydrolysis of monobutyltin trichloride.[6]

Experimental Protocol: Synthesis via Hydrolysis of Monobutyltin Trichloride

-

Preparation of Alkaline Solution: Prepare an alkaline solution containing sodium carbonate and ammonium hydroxide. The molar ratio of sodium carbonate to ammoniacal liquor can range from 0.5:10 to 1:10, with the total alkali content maintained at a 15-25% excess.[6]

-

Reaction Setup: Heat the alkaline solution to a temperature between 40°C and 80°C in a reaction vessel equipped with a stirrer and a constant pressure funnel.[6]

-

Addition of Precursor: Slowly add monobutyltin trichloride liquid to the heated alkaline solution through the constant pressure funnel while maintaining constant stirring.[6]

-

Reaction: Maintain the reaction mixture at a constant temperature for 2-4 hours to allow for the hydrolysis and precipitation of this compound.[6]

-

Purification: The product can be purified through suction filtration, washing with heated water (50-80°C), centrifugation, and vacuum drying at 70-110°C.[6]

Characterization

Characterization of this compound and other butyltin compounds typically involves a combination of spectroscopic and spectrometric techniques.

Table 2: Analytical Techniques for the Characterization of Butyltin Compounds

| Technique | Purpose | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of butyltin species in various matrices. | [7][8][9] |

| Atomic Absorption Spectroscopy (AAS) | Quantification of tin content. | [3][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | [11][12] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | [13][14] |

Biological Activity and Potential in Drug Development

While this compound itself has not been extensively studied for its biological activity, the broader class of organotin compounds, particularly butyltins, has garnered interest in the field of drug development, primarily as potential anticancer agents. It is important to note that the biological effects of organotins are highly dependent on the number and nature of the organic substituents.

Anticancer Potential

Several organotin compounds have demonstrated significant in vitro cytotoxicity against various cancer cell lines, with some exhibiting greater potency than the established chemotherapy drug cisplatin.[15] The proposed mechanisms of action include the induction of apoptosis through various signaling pathways.

Immunotoxicity

Organotin compounds are known to be immunotoxic, with effects observed on the thymus and other immune cells.[10] This immunomodulatory activity is a critical consideration in the development of any potential therapeutic agent.

Signaling Pathways Affected by Organotin Compounds

Organotin compounds have been shown to modulate several key cellular signaling pathways, which are central to their biological effects.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some organotin compounds have been shown to inhibit NF-κB signaling, which may contribute to their anti-inflammatory and anticancer properties.

Caption: Inhibition of the NF-κB signaling pathway by organotin compounds.

Caspase-Mediated Apoptosis

A primary mechanism by which organotin compounds induce cell death is through the activation of caspases, a family of proteases central to the apoptotic process. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Intrinsic pathway of apoptosis induced by organotin compounds.

Retinoid X Receptor (RXR) Agonism

Some organotin compounds have been identified as agonists for the Retinoid X Receptor (RXR), a nuclear receptor that plays a critical role in regulating gene expression involved in various physiological processes.[1][16][17][18][19] This interaction can lead to endocrine-disrupting effects.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include appropriate controls (untreated cells and a positive control for cell death).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[20][21]

Speciation Analysis of Butyltins in Biological Samples by GC-MS

This protocol outlines a general procedure for the analysis of butyltin compounds in biological matrices.

-

Sample Preparation: Homogenize the biological tissue sample.

-

Extraction: Extract the butyltin compounds from the sample using an appropriate solvent system (e.g., methanol or a chloroform/methanol/water mixture).[22]

-

Derivatization: Convert the butyltin species into more volatile forms suitable for GC analysis. This is often achieved through ethylation using sodium tetraethylborate.[7][9]

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. The different butyltin species will be separated based on their retention times and identified by their mass spectra.[7][8]

-

Quantification: Use an internal standard (e.g., tripropyltin) for accurate quantification.[8]

Conclusion

This compound is a well-characterized organotin compound with significant industrial applications. While its direct role in drug development is yet to be explored, the broader class of organotin compounds exhibits promising biological activities, particularly as potential anticancer agents. Their ability to modulate key signaling pathways, such as NF-κB and apoptosis, warrants further investigation. This technical guide provides a foundation for researchers to explore the therapeutic potential of this compound and related compounds, while also highlighting the need for careful consideration of their inherent toxicity. Future research should focus on elucidating the specific mechanisms of action of this compound and on designing derivatives with improved therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. osha.gov [osha.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. Speciation of butyltin compounds in environmental and biological samples using headspace single drop microextraction coupled with gas chromatography-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Dibutyltin dichloride(683-18-1) 1H NMR [m.chemicalbook.com]

- 12. Tributyltin chloride(1461-22-9) 1H NMR [m.chemicalbook.com]

- 13. tin dichloride.2H2O | Cl2H4O2Sn | CID 10198436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organotin Antifouling Compounds and Sex-Steroid Nuclear Receptor Perturbation: Some Structural Insights [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Chemical Properties of Butyl(chloro)tin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl(chloro)tin dihydrate, more formally known as butyltin chloride dihydroxide, is an organotin compound with the chemical formula C₄H₁₁ClO₂Sn. It exists as a white, solid powder and is recognized for its role as a catalyst in various chemical reactions, particularly in the synthesis of polyesters and powder coating resins. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and a visualization of its synthesis pathway.

The parent compound, monobutyltin trichloride (MBTC), is a colorless liquid that readily undergoes hydrolysis in the presence of water to form butyltin chloride dihydroxide. This hydrolysis is a key chemical property and the primary route for the synthesis of the dihydrate form. Due to the toxicological concerns associated with organotin compounds, a thorough understanding of their chemical properties is crucial for safe handling and application in research and industrial settings.

Chemical and Physical Properties

The following tables summarize the key quantitative data for butyltin chloride dihydroxide and its precursor, monobutyltin trichloride.

Table 1: Physical and Chemical Properties of Butyltin Chloride Dihydroxide

| Property | Value | Reference |

| CAS Number | 13355-96-9 | [1][2] |

| Molecular Formula | C₄H₁₁ClO₂Sn | [1] |

| Molecular Weight | 245.29 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | 150 °C (decomposes) | |

| Solubility | Soluble in reaction solution, dilute NaOH, or hot HNO₃. Insoluble in non-polar solutions. | [3] |

| Tin Content | 46.00 – 51.00 % | [4] |

| Chlorine Content | 13.80 – 15.2 % | [4] |

Table 2: Physical and Chemical Properties of Monobutyltin Trichloride (Precursor)

| Property | Value | Reference |

| CAS Number | 1118-46-3 | [5] |

| Molecular Formula | C₄H₉Cl₃Sn | [5] |

| Molecular Weight | 282.18 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Melting Point | -63 °C | [5] |

| Boiling Point | 98 °C at 13 hPa | [6] |

| Density | 1.71 g/cm³ at 25 °C | [5] |

| Solubility in Water | 1000 to 10,000 mg/L (undergoes rapid hydrolysis) | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of butyltin chloride dihydroxide.

Synthesis of Butyltin Chloride Dihydroxide via Hydrolysis of Monobutyltin Trichloride

This protocol describes the controlled hydrolysis of monobutyltin trichloride to yield butyltin chloride dihydroxide.

Materials:

-

Monobutyltin trichloride (MBTC)

-

Deionized water

-

Sodium carbonate (Na₂CO₃)

-

Ammonium hydroxide (NH₄OH, 20% solution)

-

Reaction vessel with a stirrer and temperature control

-

Constant pressure dropping funnel

-

Filtration apparatus (e.g., Buchner funnel)

-

Vacuum drying oven

Procedure:

-

Prepare an alkaline solution in the reaction vessel by dissolving a calculated amount of sodium carbonate in deionized water and adding ammonium hydroxide.

-

Heat the alkaline solution to a constant temperature of 50 °C with continuous stirring.

-

Slowly add monobutyltin trichloride to the alkaline solution using a constant pressure dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at 50 °C.

-

After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature. The white precipitate of butyltin chloride dihydroxide will form.

-

Filter the precipitate using a Buchner funnel and wash the filter cake twice with deionized water to remove any unreacted starting materials and soluble byproducts. The washing temperature can be controlled between 50-80 °C for improved efficiency.

-

Transfer the washed product to a vacuum drying oven and dry at 80-95 °C until a constant weight is achieved.

Characterization Methods

The melting point is determined using a standard capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of the dried butyltin chloride dihydroxide.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.

-

For a precise measurement, repeat the process with a fresh sample, and once the temperature is within 20 °C of the approximate melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. Note that butyltin chloride dihydroxide decomposes at its melting point.

This method is based on the determination of tin content after acid digestion of the organotin compound.

Materials:

-

Concentrated nitric acid (HNO₃)

-

Concentrated hydrochloric acid (HCl)

-

Atomic Absorption Spectrometer (AAS) with a tin hollow cathode lamp

-

Standard tin solutions for calibration

Procedure:

-

Accurately weigh a small amount of the butyltin chloride dihydroxide sample into a digestion vessel.

-

Add a mixture of concentrated nitric acid and hydrochloric acid to the sample.

-

Heat the mixture to digest the organic matrix and dissolve the tin.

-

After complete digestion, cool the solution and dilute it to a known volume with deionized water.

-

Prepare a series of standard tin solutions of known concentrations.

-

Aspirate the sample and standard solutions into the flame of the atomic absorption spectrometer and measure the absorbance at the appropriate wavelength for tin (e.g., 224.6 nm).

-

Construct a calibration curve from the absorbance of the standard solutions and determine the concentration of tin in the sample solution. Calculate the percentage of tin in the original sample.

This protocol outlines the determination of the chloride content using potentiometric titration with silver nitrate.

Materials:

-

Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

-

Nitric acid (HNO₃)

-

Deionized water

-

Potentiometric titrator with a silver indicator electrode and a suitable reference electrode.

Procedure:

-

Accurately weigh a sample of butyltin chloride dihydroxide and dissolve it in an appropriate solvent (e.g., a mixture of deionized water and a suitable organic solvent to aid dissolution).

-

Acidify the solution with nitric acid.

-

Immerse the silver and reference electrodes into the solution.

-

Titrate the solution with the standardized silver nitrate solution. The silver ions will react with the chloride ions to form a silver chloride precipitate.

-

The endpoint of the titration is detected as a sharp change in the potential of the silver electrode, which is monitored by the potentiometric titrator.

-

The volume of silver nitrate solution used to reach the endpoint is used to calculate the percentage of chlorine in the sample.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the butyltin chloride dihydroxide sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

Analysis:

-

Obtain a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands are expected for O-H stretching (broad, around 3400 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and Sn-O and Sn-C bonds in the lower frequency region.

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the butyl group and its environment.

Sample Preparation:

-

Dissolve an appropriate amount of the butyltin chloride dihydroxide sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl protons are of interest).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to an NMR tube.

Analysis:

-

Acquire the ¹H and ¹³C NMR spectra on an NMR spectrometer.

-

The ¹H NMR spectrum is expected to show signals corresponding to the different protons of the butyl group (CH₃, -CH₂-, -CH₂-Sn) and a broad signal for the hydroxyl protons.

-

The ¹³C NMR spectrum will show signals for the four distinct carbon atoms of the butyl group.

Synthesis Pathway Visualization

The following diagram illustrates the hydrolysis of monobutyltin trichloride to form butyltin chloride dihydroxide.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. CN106588974B - A method of synthesizing loose Mono-n-butyltin - Google Patents [patents.google.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. CN106588974A - Method for synthesizing loosened mono-butyl tin-oxide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Structure of a Butyl(chloro)tin Dihydrate Analogue: Dichlorobis(aqua)di-μ-hydroxo-bis(butyltin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds represent a diverse class of organometallic molecules with a wide range of industrial and chemical applications. Among these, butyltin derivatives are of significant interest due to their use as PVC stabilizers, catalysts, and in the synthesis of tin-based materials. The hydrolysis of butyltin precursors is a critical step in many of these applications, leading to the formation of various oxo- and hydroxo-bridged species. This technical guide provides a detailed examination of the molecular structure of a well-characterized partial hydrolysis product of monobutyltin trichloride (MBTC), formally named dichlorobis(aqua)di-μ-hydroxo-bis(butyltin), with the chemical formula [(n-Bu)SnCl₂(OH)(H₂O)]₂. This dimeric compound can be considered a stable, crystalline analogue of a "butyl(chloro)tin dihydrate" and offers crucial insights into the early stages of MBTC hydrolysis.

Molecular Structure and Crystallography

The core of the [(n-Bu)SnCl₂(OH)(H₂O)]₂ molecule is a dimeric structure featuring a central four-membered Sn₂O₂ ring. This ring is formed by two tin atoms bridged by two hydroxyl groups. The tin atoms are in a distorted octahedral coordination environment. Each tin atom is coordinated to a butyl group, two chlorine atoms, a bridging hydroxyl group, and a water molecule.

The crystallographic data for this compound provides precise measurements of bond lengths and angles, which are essential for understanding its geometry and bonding characteristics.

Table 1: Key Crystallographic Data for [(n-Bu)SnCl₂(OH)(H₂O)]₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.835(3) |

| b (Å) | 16.291(4) |

| c (Å) | 13.111(4) |

| β (°) | 108.08(2) |

| Z | 4 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for [(n-Bu)SnCl₂(OH)(H₂O)]₂

| Bond | Length (Å) | Angle | Degrees (°) |

| Sn-C(butyl) | 2.13 (avg.) | C-Sn-O(H) | 102.5 (avg.) |

| Sn-Cl | 2.37 (avg.) | Cl-Sn-Cl | 96.8 (avg.) |

| Sn-O(H) | 2.07 (avg.) | O(H)-Sn-O(H₂) | 80.1 (avg.) |

| Sn-O(H₂) | 2.17 (avg.) | Sn-O(H)-Sn | 103.2 (avg.) |

Note: The values presented are averaged from the crystallographically independent units in the original study and are intended to be representative.

Experimental Protocols

The synthesis and characterization of [(n-Bu)SnCl₂(OH)(H₂O)]₂ involves the controlled hydrolysis of monobutyltin trichloride.

Synthesis of [(n-Bu)SnCl₂(OH)(H₂O)]₂

Materials:

-

n-Butyltin trichloride (CH₃(CH₂)₃SnCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

A solution of n-butyltin trichloride in dichloromethane is prepared in a suitable reaction vessel.

-

A stoichiometric amount of water is added to the solution while stirring. The reaction is typically carried out at room temperature.

-

The reaction mixture is stirred for a specified period to allow for the partial hydrolysis and crystallization of the product.

-

The resulting crystalline solid is isolated by filtration, washed with a small amount of cold dichloromethane, and dried under vacuum.

Single-Crystal X-ray Diffraction

Procedure:

-

A suitable single crystal of [(n-Bu)SnCl₂(OH)(H₂O)]₂ is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen to minimize thermal motion.

-

X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected data is processed, and the crystal structure is solved and refined using appropriate crystallographic software.

Spectroscopic Characterization

Spectroscopic techniques provide further confirmation of the molecular structure and bonding within [(n-Bu)SnCl₂(OH)(H₂O)]₂.

Table 3: Spectroscopic Data for [(n-Bu)SnCl₂(OH)(H₂O)]₂

| Technique | Key Features and Assignments |

| Infrared (IR) Spectroscopy | - Broad absorption in the 3200-3500 cm⁻¹ region, indicative of O-H stretching in the hydroxyl and coordinated water molecules.- Absorptions in the 2800-3000 cm⁻¹ range corresponding to C-H stretching of the butyl group.- Bands in the 400-600 cm⁻¹ region are attributed to Sn-O and Sn-C stretching vibrations. |

| ¹¹⁹Sn NMR Spectroscopy | - A single resonance is typically observed, with a chemical shift that is characteristic of a hexacoordinated tin center in this type of environment. The exact chemical shift is solvent-dependent. |

| ¹H NMR Spectroscopy | - Resonances corresponding to the protons of the butyl group are observed in their expected regions.- A broad signal for the hydroxyl and water protons is also expected, which may exchange with residual water in the solvent. |

| ¹³C NMR Spectroscopy | - Signals for the four distinct carbon atoms of the butyl group are observed. |

Visualizations

Molecular Structure of [(n-Bu)SnCl₂(OH)(H₂O)]₂

An In-depth Technical Guide on the Synthesis and Characterization of Butyl(chloro)tin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of butyl(chloro)tin dihydrate, an organotin compound with applications in various fields of chemical research and development. This document details the synthetic protocol, purification methods, and in-depth characterization data.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the controlled hydrolysis of its precursor, butyltin trichloride. The reaction involves the stepwise replacement of chloride ions with hydroxyl groups from water molecules, leading to the formation of the dihydrate.

Experimental Protocol: Hydrolysis of Butyltin Trichloride

Materials:

-

Butyltin trichloride (C₄H₉Cl₃Sn)

-

Distilled water (H₂O)

-

Acetone (C₃H₆O)

-

Diethyl ether (C₄H₁₀O)

Procedure:

-

In a fume hood, a solution of butyltin trichloride in a water-miscible solvent such as acetone is prepared.

-

Slowly, and with constant stirring, a stoichiometric amount of distilled water is added to the butyltin trichloride solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition of water is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the hydrolysis.

-

The resulting white precipitate of this compound is collected by vacuum filtration.

-

The collected solid is washed with cold diethyl ether to remove any unreacted starting material and by-products.

-

The purified this compound is then dried under vacuum to remove any residual solvent.

Yield: The yield of the reaction is typically in the range of 80-90%.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are commonly employed.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related organotin compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₃ |

| ~1.4 | Sextet | 2H | -CH₂-CH₃ |

| ~1.7 | Quintet | 2H | -CH₂-CH₂-CH₃ |

| ~2.0 | Triplet | 2H | Sn-CH₂- |

| Variable | Broad Singlet | 4H | -OH (from H₂O) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~13 | -CH₃ |

| ~26 | -CH₂-CH₃ |

| ~27 | -CH₂-CH₂-CH₃ |

| ~30 | Sn-CH₂- |

Table 3: Predicted ¹¹⁹Sn NMR Spectral Data

| Chemical Shift (ppm) | Description |

| -150 to -250 | The chemical shift is indicative of a five- or six-coordinate tin center, which is expected for the hydrated species. |

Table 4: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad, Strong | O-H stretching (coordinated water and hydroxyl groups) |

| 2850-2960 | Medium-Strong | C-H stretching (butyl group) |

| ~1630 | Medium | H-O-H bending (coordinated water) |

| ~1460 | Medium | C-H bending (butyl group) |

| 500-600 | Medium-Strong | Sn-C stretching |

| 400-500 | Medium-Strong | Sn-O stretching |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M-H₂O]+ | Loss of a water molecule |

| [M-Cl]+ | Loss of a chlorine atom |

| [M-C₄H₉]+ | Loss of the butyl group |

| [Sn(OH)₂Cl]+ | Characteristic fragment |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Proposed Chemical Structure

Caption: Proposed structure of this compound.

Safety Information

This compound, like other organotin compounds, should be handled with care. It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Navigating the Solubility Landscape of Butyl(chloro)tin Dihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl(chloro)tin dihydrate, a key organotin compound, sees application in various industrial and research settings, from catalysis to precursors for PVC stabilizers. Understanding its solubility in a range of organic solvents is paramount for its effective use, process optimization, and safety handling. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its determination, and presents logical workflows for solubility testing. Due to the limited availability of specific quantitative data for the dihydrate form, this guide also incorporates qualitative information and data from related compounds to provide a broader context.

Core Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. Much of the existing data pertains to the anhydrous form, butyltin trichloride. However, based on available information and the general behavior of organotin compounds, a summary of its solubility characteristics can be compiled.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 20 | 1.03 mg/L[1] | |

| Organic Solvents | 20 | 1.03 mg/L[1] | This value is noted as being the same as for water and may not accurately reflect solubility in a diverse range of organic solvents. It should be used with considerable caution. |

Qualitative Solubility Information

General statements from the literature indicate that monobutyltin trichloride, the anhydrous form of the compound of interest, is soluble in polar organic solvents[2]. It is reasonable to infer that the dihydrate form would exhibit some solubility in polar organic solvents as well, potentially influenced by the presence of water molecules.

| Solvent Class | General Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Expected to be soluble | The hydroxyl group can interact with the polar Sn-Cl and Sn-OH2 bonds. |

| Polar Aprotic Solvents (e.g., Acetone, THF) | Expected to be soluble | The polar nature of the solvent can solvate the polar organotin compound. |

| Non-polar Solvents (e.g., Toluene, Hexane) | Expected to have low to negligible solubility | "Like dissolves like" principle suggests poor interaction between a polar compound and a non-polar solvent. |

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of a chemical substance is crucial for data consistency and comparability. The following protocol is a generalized approach adapted from established methodologies like the OECD Guideline 105 for water solubility and common laboratory practices for organic solvents.

Protocol: Determination of this compound Solubility in an Organic Solvent

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent and compound)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, ICP-MS)

-

Glass vials with screw caps

2. Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (a preliminary test can determine this time, often 24-48 hours).

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., ICP-MS to determine the tin concentration, from which the compound's solubility can be calculated).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the saturated solution based on the analytical results and the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

-

Perform the experiment in triplicate to ensure the reliability of the results.

-

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows.

References

Hydrolytic Stability of Butyl(chloro)tin Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of butyl(chloro)tin dihydrate, a compound of interest in various chemical and pharmaceutical applications. Understanding the behavior of this organotin compound in aqueous environments is critical for assessing its environmental fate, toxicological profile, and application-specific performance. This document summarizes key quantitative data, outlines experimental methodologies for stability assessment, and visualizes the degradation pathways.

Executive Summary

This compound, often derived from the hydrolysis of monobutyltin trichloride (MBTC), exhibits complex behavior in aqueous solutions. The hydrolysis of the tin-chloride bonds is a rapid process, occurring within minutes, leading to the formation of various hydroxylated and oxo-bridged species. While the chloro ligands are labile, the core monobutyltin (MBT) cation (BuSn³⁺) is remarkably stable across a range of pH values, with a degradation half-life exceeding one year under ambient conditions. The initial hydrolysis products can undergo further condensation and polymerization reactions, ultimately forming insoluble butylstannonic acid. The stability and speciation of these compounds are influenced by factors such as pH, concentration, and the presence of other coordinating ions.

Hydrolytic Degradation Pathway

The hydrolysis of monobutyltin trichloride (MBTC), the precursor to this compound, is not a simple one-step reaction but a cascade of events. The process begins with the rapid substitution of chloride ions by water molecules or hydroxide ions, followed by condensation reactions. Theoretical studies, such as those employing Density Functional Theory (DFT), have elucidated a multi-step process involving the formation of various intermediates.[1][2][3][4]

The initial hydrolysis is a rapid process where the chloride ligands are displaced by hydroxyl groups.[5] This is followed by condensation reactions that can lead to the formation of dimeric and eventually polymeric structures.[2]

Quantitative Stability Data

While the initial hydrolysis of the chloro ligands is rapid, the resulting monobutyltin (MBT) moiety demonstrates significant stability. The primary degradation pathway for the organotin compound itself is the cleavage of the carbon-tin bond, which is a much slower process.

| Parameter | pH | Temperature (°C) | Half-life (t½) | Reference |

| Hydrolytic Stability of Monobutyltin (MBT) Moiety | 4 | 25 | > 1 year | [5] |

| 7 | 25 | > 1 year | [5] | |

| 9 | 25 | > 1 year | [5] |

Table 1: Hydrolytic Stability of the Monobutyltin Moiety.

Experimental Protocols for Stability Assessment

A standardized protocol, such as the OECD Guideline 111 for "Hydrolysis as a Function of pH," can be adapted to study the hydrolytic stability of this compound.[6] The following outlines a general experimental workflow.

Detailed Methodology

Objective: To determine the rate of hydrolytic degradation of the monobutyltin moiety at different pH values.

1. Materials and Reagents:

-

This compound or Monobutyltin trichloride

-

Sterile, buffered aqueous solutions at pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).[6]

-

Reagents for derivatization (e.g., sodium tetraethylborate).

-

High-purity solvents for extraction (e.g., hexane, toluene).

-

Internal standards for quantification (e.g., other organotin compounds not present in the sample).

2. Procedure:

-

Preparation of Test Solutions: Prepare sterile buffer solutions at the target pH values.

-

Dosing: Add a small, known amount of the test substance to each buffer solution. The concentration should be kept low to ensure it remains below the solubility limit of the hydrolysis products.

-

Incubation: Store the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation if necessary) to prevent photochemical degradation.[6]

-

Sampling: At predetermined time intervals, withdraw aliquots from each test solution.

-

Sample Preparation for Analysis:

-

Extraction: Extract the organotin species from the aqueous sample using an organic solvent.

-

Derivatization: Convert the polar butyltin species into more volatile and thermally stable derivatives suitable for gas chromatography. This is a critical step and commonly involves ethylation or pentylation.

-

-

Instrumental Analysis:

-

Analyze the derivatized extracts using Gas Chromatography coupled with a sensitive detector, such as a Mass Spectrometer (GC-MS) or a Flame Photometric Detector (FPD).[5] This allows for the separation and quantification of monobutyltin and any potential degradation products like dibutyltin or tributyltin (if impurities are present).

-

-

Data Analysis:

-

Plot the concentration of the monobutyltin moiety as a function of time for each pH.

-

Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.

-

Conclusion

The term "hydrolytic stability" when applied to this compound requires careful definition. The tin-chloride bonds are highly susceptible to rapid hydrolysis, a key feature of the compound's reactivity. In contrast, the resulting monobutyltin cation is hydrolytically robust under a range of environmental conditions. For professionals in drug development and other scientific fields, this means that while the initial form of the compound will change rapidly in an aqueous medium, the core BuSn³⁺ moiety will persist. Future research should focus on elucidating the precise kinetics of the initial rapid hydrolysis and the subsequent condensation reactions under various conditions to fully characterize the behavior of this compound in aqueous systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Butyltin Chloride Dihydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Butyltin chloride dihydroxide (CAS 13355-96-9), also known as Butylchlorodihydroxytin. Due to the limited availability of specific, published spectra for this exact compound, this document presents expected spectral characteristics based on the analysis of similar organotin compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the identification, characterization, and quality control of this and related organotin compounds.

Introduction

Butyltin chloride dihydroxide is an organotin compound with the chemical formula C₄H₁₁ClO₂Sn. It is typically a white solid used as a catalyst in esterification reactions. A thorough understanding of its spectral properties is essential for researchers working with this compound to confirm its identity, assess its purity, and study its chemical transformations.

Spectral Data Summary

The following tables summarize the expected quantitative data for the NMR, IR, and MS analysis of Butyltin chloride dihydroxide. These values are based on typical ranges observed for analogous organotin compounds containing butyl and hydroxyl/chloro ligands.

Table 1: Expected ¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shifts (δ) in ppm

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| α-CH₂ | 1.5 - 1.8 | Triplet | Directly attached to the tin atom, showing coupling to the adjacent CH₂ group. |

| β-CH₂ | 1.6 - 1.9 | Sextet | |

| γ-CH₂ | 1.3 - 1.5 | Sextet | |

| δ-CH₃ | 0.8 - 1.0 | Triplet | Terminal methyl group of the butyl chain. |

| Sn-OH | Variable (broad) | Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature. |

| ¹³C NMR | |||

| α-C | 25 - 30 | Carbon directly bonded to the tin atom. | |

| β-C | 27 - 29 | ||

| γ-C | 26 - 28 | ||

| δ-C | 13 - 14 | ||

| ¹¹⁹Sn NMR | -50 to -150 | The chemical shift is highly sensitive to the coordination number and geometry at the tin center. For a penta- or hexa-coordinated environment, as expected for this compound in the solid state or in coordinating solvents, the chemical shift will be in the upfield region. |

Table 2: Key Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Sn-OH) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C-H bend (aliphatic) | 1375 - 1465 | Medium |

| Sn-C stretch | 550 - 600 | Medium to Strong |

| Sn-O stretch | 450 - 550 | Medium to Strong |

| Sn-Cl stretch | 300 - 400 | Medium to Strong |

Table 3: Expected Mass Spectrometry (MS) Fragments (m/z)

| Fragment Ion | Description |

| [C₄H₉Sn(OH)₂Cl]⁺ | Molecular Ion |

| [C₄H₉Sn(OH)Cl]⁺ | Loss of one hydroxyl group |

| [C₄H₉SnCl]⁺ | Loss of two hydroxyl groups |

| [Sn(OH)₂Cl]⁺ | Loss of the butyl group |

| [SnCl]⁺ | Loss of butyl and hydroxyl groups |

| [C₄H₉]⁺ | Butyl cation |

Note: The presence of multiple isotopes of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) will result in a characteristic isotopic pattern for all tin-containing fragments, which is a key diagnostic feature in the mass spectrum.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectral data for Butyltin chloride dihydroxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and tin nuclei within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn detection.

Sample Preparation:

-

Weigh approximately 10-20 mg of Butyltin chloride dihydroxide.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl protons.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

¹¹⁹Sn NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: A wide spectral window is recommended initially (e.g., +400 to -600 ppm) and can be narrowed after the peak is located.

-

Acquisition Time: 0.5-1 second.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 512-2048.

-

Reference: Tetramethyltin (Me₄Sn) at 0 ppm (external or internal standard).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of Butyltin chloride dihydroxide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before analyzing the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.

Instrumentation: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray Ionization (ESI) is a suitable technique for direct infusion analysis.

Sample Preparation (for LC-MS or Direct Infusion ESI-MS):

-

Prepare a dilute solution of Butyltin chloride dihydroxide (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the ESI source or injected into an LC system for separation prior to MS analysis.

Sample Preparation (for GC-MS): Note: Direct GC-MS analysis of this compound is challenging due to its low volatility and thermal lability. Derivatization is often required to convert it into a more volatile and stable form.

-

Derivatization: React the sample with a suitable derivatizing agent (e.g., sodium tetraethylborate to form the ethylated derivative) in an appropriate solvent.

-

Extract the derivatized analyte into an organic solvent (e.g., hexane).

-

Inject the organic extract into the GC-MS system.

LC-MS/MS Acquisition Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

GC-MS Acquisition Parameters (for derivatized sample):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric analysis of Butyltin chloride dihydroxide.

Caption: Workflow for the comprehensive spectral characterization of a chemical compound.

Caption: Step-by-step experimental workflow for spectral data acquisition.

Navigating the Risks: A Technical Guide to the Safe Handling of Butyl(chloro)tin Dihydrate

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the safe handling and potential hazards of Butyl(chloro)tin dihydrate. This document outlines critical safety protocols, summarizes key toxicological data, and provides detailed experimental procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes. Due to its classification as an organotin compound, stringent adherence to the outlined precautions is imperative.

Physicochemical and Toxicological Profile

This compound, with the CAS number 13355-96-9 and molecular formula C4H11ClO2Sn, is a white solid that is sparingly soluble in water.[1] It is crucial to note that its anhydrous form, butyltin trichloride, rapidly hydrolyzes in the presence of moisture to form the dihydrate, making the safety data for both forms highly relevant for handling procedures.[2][3][4] Organotin compounds, as a class, are known for their toxicity, and while monobutyltin compounds are generally less toxic than their di- and tri-substituted counterparts, they still pose significant health risks.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13355-96-9 | [1] |

| Molecular Formula | C4H11ClO2Sn | [1] |

| Molar Mass | 245.29 g/mol | [1] |

| Melting Point | 150°C (decomposes) | [1] |

| Solubility in Water | 1.03 mg/L at 20°C | [1] |

| Vapor Pressure | 0.061 Pa at 20°C | [1] |

Table 2: Toxicological Data for Related Butyltin Compounds

| Compound | Test | Species | Route | Value | Reference |

| Butyltin trichloride | LD50 | Rat | Oral | > 2000 mg/kg | [5] |

| Butylchlorodihydroxytin | LD50 | - | Oral | 500.1 mg/kg | [6] |

| Butylchlorodihydroxytin | LC50 (4h) | - | Inhalation | 1.5 mg/L | [6] |

| Butylchlorodihydroxytin | LD50 | - | Dermal | 1100 mg/kg | [6] |

Hazard Identification and Safety Precautions

This compound is harmful if swallowed, inhaled, or in contact with skin.[1] It is irritating to the eyes, respiratory system, and skin.[1] Prolonged or repeated exposure may cause damage to organs, with the liver being a primary concern.[7]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a certified fume hood.

All work with this compound, particularly the handling of the solid, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Experimental Protocols

Weighing and Transferring the Solid Compound

This protocol outlines the safe procedure for weighing and transferring solid this compound.

Methodology:

-

Preparation:

-

Ensure all necessary Personal Protective Equipment (PPE) is donned correctly.

-

Perform all operations within a certified chemical fume hood to minimize inhalation exposure.

-

Gather all necessary materials: a clean spatula, a compatible weigh boat, and the receiving vessel (e.g., a round-bottom flask).

-

-

Weighing:

-

Place the weigh boat on the analytical balance and tare it.

-

Using the spatula, carefully transfer the desired amount of this compound from the reagent bottle to the weigh boat. Avoid creating dust.

-

Once the target mass is reached, close the reagent bottle and record the precise mass.

-

-

Transfer:

-

Carefully transfer the weighed solid into the receiving vessel. A powder funnel is recommended for narrow-mouthed vessels to prevent spillage.

-

To ensure quantitative transfer, rinse the weigh boat with a small amount of a solvent that is compatible with the subsequent experimental procedure and add the rinsing to the receiving vessel.

-

Wipe the spatula and any minor residues from the balance and work area with a damp cloth, which should be disposed of as hazardous waste.

-

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Methodology:

-

Initial Response:

-

Immediately alert personnel in the vicinity of the spill.

-

If the spill is large or in a poorly ventilated area, evacuate the immediate area.

-

Before approaching the spill, don the appropriate PPE, including respiratory protection.

-

-

Containment and Cleanup:

-

For liquid spills, contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

-

For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne.

-

Carefully scoop the absorbed liquid or the covered solid into a clearly labeled, sealable container for hazardous waste.

-

-

Decontamination and Disposal:

-

Decontaminate the spill area using a 10% bleach solution, followed by a thorough rinse with water. The bleach will help to oxidize the organotin compound.

-

All materials used for the cleanup (absorbents, paper towels, gloves, etc.) must be placed in the hazardous waste container.

-

Report the spill to the laboratory supervisor or designated safety officer.

-

Toxicological Mechanisms and Signaling Pathways

Organotin compounds, including butyltins, are known to exert their toxic effects through various molecular mechanisms, primarily by disrupting cellular signaling pathways.

Nuclear Receptor Signaling

Organotins can act as endocrine disruptors by interacting with nuclear receptors. They have been shown to be agonists for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2] This interaction can lead to the activation of these receptors, which play crucial roles in development, metabolism, and cell differentiation. The binding of organotins to these receptors can interfere with normal hormonal signaling.[3][8][9]

References

- 1. Molecular Mechanisms of Environmental Organotin Toxicity in Mammals [jstage.jst.go.jp]

- 2. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organotin-Induced Toxicity and Nuclear Receptor Signaling [jstage.jst.go.jp]

- 4. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. fishersci.fr [fishersci.fr]

- 7. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]

- 8. Chapter - Covalent Interactions of Organotins with Nuclear Receptors | Bentham Science [benthamscience.com]

- 9. mdpi.com [mdpi.com]

Butyl(chloro)tin dihydrate material safety data sheet (MSDS)

An In-depth Technical Guide on Butyl(chloro)tin dihydrate

This technical guide provides a comprehensive overview of the material safety data for this compound, also known as Butylchlorodihydroxytin.[1] It is intended for researchers, scientists, and professionals in drug development who handle this organotin compound. This compound is a white solid used as an esterification catalyst at temperatures between 200-230°C.[1]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 13355-96-9[1][2][3] |

| Molecular Formula | C4H11ClO2Sn[1][3][4] |

| Molecular Weight | 245.29 g/mol [1][3][4] |

| Appearance | Solid[1][3] |

| Melting Point | 150 °C (decomposes)[1][3][4] |

| Boiling Point | 243.2 ± 23.0 °C (Predicted)[1][3][4] |

| Density | 1.26 g/cm³[1][3][4] |

| Water Solubility | 1.03 mg/L at 20°C[1][4] |

| Vapor Pressure | 0.061 Pa at 20°C[1][4] |

| LogP | 0.35 at 20°C[1] |

Hazard Identification and Safety

This compound is classified as a hazardous chemical.[5] It is harmful if swallowed, in contact with skin, or inhaled.[3][4] It is also irritating to the eyes, skin, and respiratory system.[3][4]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

| Code | Hazard Statement |

| H302 | Harmful if swallowed[2][3] |

| H312 | Harmful in contact with skin[2][3] |

| H315 | Causes skin irritation[2][3] |

| H319 | Causes serious eye irritation[3] |

| H332 | Harmful if inhaled[3] |

| H335 | May cause respiratory irritation[3] |

Precautionary Statements

Appropriate handling and personal protective equipment are crucial when working with this substance. Key precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Data

The toxicological effects of this compound have not been fully investigated.[6] However, the available acute toxicity data is summarized below.

| Route of Exposure | Value |

| Oral (LD50) | 500.1 mg/kg[3] |

| Dermal (LD50) | 1,100 mg/kg[3] |

| Inhalation (LC50, 4h) | 1.5 mg/L (Acute toxicity estimate)[3] |

Chronic exposure may lead to adverse effects on the bone marrow, blood-forming system, and liver.[5] This compound may also cause long-lasting harmful effects to aquatic life.[5][6]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in standard Material Safety Data Sheets. These documents summarize the results of toxicological studies but do not provide the detailed methodologies. For specific experimental procedures, it is recommended to consult original research publications or toxicological databases.

First Aid Measures

In case of exposure, immediate medical attention is required.[6] The following diagram outlines the recommended first aid procedures.

Caption: First aid procedures for this compound exposure.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use in a well-ventilated area or under a chemical fume hood.[6][7]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6]

Storage

-

Store locked up.[6]

Accidental Release Measures

In the event of a spill, personal protective equipment should be used.[6] Spills should be contained to prevent further leakage.[5] The spilled material should be taken up mechanically and placed in appropriate containers for disposal.[5] It is important to avoid creating dust.[5] The affected area should be cleaned thoroughly.[5] Do not allow the material to contaminate the ground water system.[6]

The following workflow illustrates the general procedure for handling an accidental release.

Caption: Workflow for accidental release response.

References

- 1. Butylchlorodihydroxytin | 13355-96-9 [chemicalbook.com]

- 2. Butylchlorotin dihydroxide | C4H13ClO2Sn | CID 83368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butylchlorodihydroxytin - Safety Data Sheet [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

The Tin-Carbon Bond: A Technical History of Organotin Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The journey of organotin compounds, from their serendipitous discovery in the mid-19th century to their diverse and sometimes controversial applications, offers a compelling narrative of innovation in organometallic chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and biological interactions of these fascinating molecules, with a focus on the quantitative data and experimental methodologies that have defined the field.

A Historical Perspective: From "Organic Radicals" to Industrial Mainstays

The story of organotin chemistry begins in 1849 with English chemist Edward Frankland. While attempting to isolate organic radicals, he synthesized diethyltin diiodide ((C₂H₅)₂SnI₂), the first documented organotin compound[1][2]. Frankland's work, initially focused on understanding the nature of chemical bonding, laid the groundwork for a new class of compounds with a direct and stable tin-carbon bond[3].

Just a few years later, in 1852, Carl Löwig independently synthesized ethyltin compounds by reacting ethyl iodide with a tin-sodium alloy[4]. These early discoveries, though groundbreaking, remained largely academic curiosities for nearly a century. The full potential of organotin chemistry began to be unlocked in the early 20th century with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds[5].

The mid-20th century marked a turning point, largely driven by the pioneering work of van der Kerk and his colleagues in the 1950s[5][6][7][8][9]. Their systematic investigations into the biocidal properties of triorganotin compounds opened the door to a wide range of industrial and agricultural applications. This era saw the commercialization of organotins as PVC stabilizers, fungicides, and antifouling agents, cementing their importance in modern chemical technology.

Key Milestones in Organotin Chemistry

| Year | Scientist(s) | Discovery/Development | Significance |

| 1849 | Edward Frankland | Synthesis of diethyltin diiodide | First documented organotin compound. |

| 1852 | Carl Löwig | Independent synthesis of ethyltin compounds | Confirmed the existence and accessibility of organotin compounds. |

| 1900s | - | Application of Grignard reagents | Provided a general and efficient route for Sn-C bond formation. |

| 1950s | van der Kerk & Luijten | Discovery of the biocidal properties of triorganotin compounds | Paved the way for widespread industrial and agricultural applications. |

Synthesis of Organotin Compounds: Foundational Experimental Protocols

The synthesis of organotin compounds has evolved significantly since the pioneering work of Frankland and Löwig. Below are detailed methodologies for some of the key historical and modern synthetic routes.

Frankland's Direct Synthesis of Diethyltin Diiodide (1849)

Objective: To synthesize diethyltin diiodide by the direct reaction of ethyl iodide with metallic tin.

Methodology:

-

Ethyl iodide and metallic tin are placed in a sealed glass tube.

-

The tube is heated in a water bath.

-

Over time, the tin metal reacts with the ethyl iodide to form a crystalline solid.

-

The resulting solid, diethyltin diiodide, is then purified by recrystallization.

Löwig's Synthesis of Ethyltin Compounds (1852)

Objective: To prepare ethyltin compounds by reacting ethyl iodide with a tin-sodium alloy.

Methodology:

-

A tin-sodium alloy is prepared.

-

Ethyl iodide is added to the alloy in a reaction vessel.

-

The reaction proceeds, often with noticeable heat evolution.

-

The resulting mixture contains a variety of ethyltin compounds, which are then separated and purified.

Note: As with Frankland's work, the full, detailed experimental protocol from Löwig's 1852 paper is not easily accessible. The description above is a summary of the general method described in historical chemical literature.

Grignard Reaction for the Synthesis of Tetraorganotins

Objective: To synthesize tetraalkyltin compounds using a Grignard reagent.

Methodology:

-

Preparation of the Grignard Reagent: An alkyl halide (e.g., ethyl bromide) is reacted with magnesium turnings in anhydrous ether to form the corresponding Grignard reagent (e.g., ethylmagnesium bromide).

-

Reaction with Tin Tetrachloride: The freshly prepared Grignard reagent is slowly added to a solution of tin(IV) chloride (SnCl₄) in an appropriate solvent, typically under an inert atmosphere.

-

Work-up: The reaction mixture is then hydrolyzed with a dilute acid to decompose any unreacted Grignard reagent and magnesium salts.

-

Isolation and Purification: The organic layer is separated, dried, and the solvent is removed. The resulting tetraalkyltin is then purified by distillation.

The general reaction is: 4 R-MgX + SnCl₄ → R₄Sn + 4 MgXCl

Caption: Workflow for the synthesis of tetraorganotin compounds via the Grignard reaction.

Quantitative Data on Organotin Compounds

The following tables summarize key quantitative data for a selection of historically significant and widely used organotin compounds.

Physical Properties of Early Organotin Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| Diethyltin diiodide | (C₂H₅)₂SnI₂ | 432.59 | - | - | - | - |

| Tetraethyltin | (C₂H₅)₄Sn | 234.95 | -112 | 181 | 1.187 | Insoluble in water; soluble in ether |

| Tributyltin oxide | [(C₄H₉)₃Sn]₂O | 596.08 | < -45 | 210-214 (decomposes) | 1.17 | Very low in water; soluble in many organic solvents |

Note: Data for diethyltin diiodide from the time of its discovery is not available. Modern computational data is available but not included here to maintain historical context.

Biocidal Activity of Triorganotin Compounds

The fungicidal activity of various triorganotin compounds was systematically investigated by van der Kerk and Luijten (1954). The following table presents the Minimum Inhibitory Concentration (MIC) required to prevent the growth of several fungal species.

| Compound | Aspergillus niger (MIC, ppm) | Penicillium italicum (MIC, ppm) | Botrytis allii (MIC, ppm) | Rhizopus nigricans (MIC, ppm) |

| Triethyltin acetate | 2 | 1 | 0.5 | 5 |

| Tri-n-propyltin acetate | 1 | 0.5 | 0.2 | 2 |

| Tri-n-butyltin acetate | 1 | 0.5 | 0.2 | 2 |

| Tri-iso-butyltin acetate | 2 | 1 | 0.5 | 5 |

| Triphenyltin acetate | 5 | 2 | 1 | 10 |

Performance of Organotin Stabilizers in PVC

Organotin compounds are highly effective at preventing the thermal degradation of Poly(vinyl chloride) (PVC). The data below illustrates the time until the evolution of hydrogen chloride (HCl), a key indicator of degradation, at elevated temperatures for PVC with and without an organotin stabilizer.

| Sample | Temperature (°C) | Time to HCl Evolution (hours) |

| PVC (unstabilized) | 180 | 0.1 |

| PVC + Dibutyltin dilaurate (2 phr) | 180 | > 1.5 |

Biological Interactions and Signaling Pathways

The biological activity of organotin compounds, particularly their toxicity, is a subject of extensive research. Certain organotins, most notably tributyltin (TBT), are known endocrine disruptors and immunotoxicants. They exert their effects by interfering with various cellular signaling pathways.

Activation of PPARγ/RXR by Tributyltin (TBT)

Tributyltin is a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) nuclear receptors. This interaction is a key mechanism behind its endocrine-disrupting and obesogenic effects.

Caption: TBT activates the RXRα/PPARγ heterodimer, leading to changes in gene expression.

Inhibition of Aromatase by Tributyltin (TBT)

TBT can also competitively inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition can lead to hormonal imbalances.

Caption: TBT competitively inhibits the conversion of androgens to estrogens by aromatase.

Activation of NF-κB Signaling by Triphenyltin (TPT)

Triphenyltin (TPT) has been shown to induce apoptosis in certain cell lines through the activation of the NF-κB signaling pathway. This process involves an increase in intracellular calcium, the generation of reactive oxygen species (ROS), and the subsequent activation of the NF-κB complex.

Caption: TPT-induced activation of the NF-κB pathway leading to apoptosis.

Conclusion

The field of organotin chemistry, born from fundamental inquiries into chemical structure, has yielded compounds with profound industrial and biological significance. From stabilizing plastics to acting as potent biocides, the applications of organotins are a testament to the versatility of the tin-carbon bond. However, the very properties that make them effective also raise significant toxicological concerns, particularly regarding their impact on endocrine and immune systems. A thorough understanding of their history, synthesis, and mechanisms of action is therefore crucial for researchers and professionals working in chemical synthesis, materials science, and drug development. The continued study of organotin compounds will undoubtedly lead to a more nuanced appreciation of their potential benefits and risks, guiding their responsible use and the development of safer alternatives.

References

- 1. XXVII.—On the isolation of the organic radicals - Quarterly Journal of the Chemical Society of London (RSC Publishing) [pubs.rsc.org]

- 2. XXVII.—On the isolation of the organic radicals - Quarterly Journal of the Chemical Society of London (RSC Publishing) [pubs.rsc.org]

- 3. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 4. diglib.uibk.ac.at [diglib.uibk.ac.at]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Research Progress on New Environmentally Friendly Antifouling Coatings in Marine Settings: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of Monoalkyltin(IV) Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoalkyltin(IV) complexes are a class of organometallic compounds that have garnered significant interest due to their versatile applications, notably as catalysts in various organic transformations and as potential therapeutic agents.[1][2] The reactivity and efficacy of these complexes are intrinsically linked to the electrophilic character of the tin(IV) center, which defines their Lewis acidity. A thorough understanding and quantification of this property are paramount for the rational design of new catalysts and drugs with enhanced performance and selectivity. This technical guide provides a comprehensive overview of the Lewis acidity of monoalkyltin(IV) complexes, detailing the experimental methodologies used for its determination, presenting quantitative data, and illustrating the underlying chemical principles.

Core Concepts in Lewis Acidity

A Lewis acid is defined as an electron-pair acceptor. The Lewis acidity of a monoalkyltin(IV) complex, denoted as RSnX₃ (where R is an alkyl group and X is an electronegative substituent such as a halide or carboxylate), is determined by the ability of the tin atom to accept electron density from a Lewis base (an electron-pair donor). This interaction leads to the formation of a Lewis acid-base adduct. The strength of this interaction is influenced by several factors, including the nature of the alkyl group (R), the electron-withdrawing capacity of the substituents (X), and the steric hindrance around the tin center.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of monoalkyltin(IV) complexes can be quantified using various experimental techniques. The most common methods involve spectroscopic titrations and calorimetry, which provide thermodynamic data for the adduct formation reaction.

The Gutmann-Beckett Method

A widely adopted method for quantifying Lewis acidity is the Gutmann-Beckett method, which utilizes a Lewis base probe, typically triethylphosphine oxide (Et₃PO), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The interaction of the Lewis acidic tin center with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ) is directly proportional to the Lewis acidity of the compound. The Lewis acidity is expressed as an Acceptor Number (AN), which is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)